molecular formula C10H20N2O B15257957 N-(4-methylpiperidin-3-yl)butanamide

N-(4-methylpiperidin-3-yl)butanamide

Cat. No.: B15257957
M. Wt: 184.28 g/mol
InChI Key: DOGBJVJTBZQKBS-UHFFFAOYSA-N
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Description

N-(4-methylpiperidin-3-yl)butanamide is a synthetic organic compound characterized by a butanamide backbone (CH₃CH₂CH₂CONH-) linked to the 3-position of a 4-methylpiperidine ring. The piperidine moiety, a six-membered heterocycle containing one nitrogen atom, is substituted with a methyl group at the 4-position.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

N-(4-methylpiperidin-3-yl)butanamide

InChI

InChI=1S/C10H20N2O/c1-3-4-10(13)12-9-7-11-6-5-8(9)2/h8-9,11H,3-7H2,1-2H3,(H,12,13)

InChI Key

DOGBJVJTBZQKBS-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1CNCCC1C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylpiperidin-3-yl)butanamide typically involves the reaction of 4-methylpiperidine with butanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylpiperidin-3-yl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-methylpiperidin-3-yl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-methylpiperidin-3-yl)butanamide involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison with N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide

  • Structural Differences: Core Backbone: The comparator compound features a benzamide (aromatic amide) structure, whereas N-(4-methylpiperidin-3-yl)butanamide is a linear aliphatic amide. Heterocyclic Substituents: The target compound contains a 4-methylpiperidine ring, while the comparator incorporates a 4-methylpiperazine ring (a piperidine analog with two nitrogen atoms).
  • Functional Implications :
    • The benzamide-pyrimidine scaffold in the comparator may improve binding to hydrophobic enzyme pockets (e.g., kinase targets), whereas the aliphatic butanamide in the target compound could favor membrane permeability.
    • The piperazine ring (with two nitrogen atoms) in the comparator may enhance solubility via protonation at physiological pH, unlike the single nitrogen in piperidine .

Comparison with N-(4-(5-chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide

  • Structural Differences :
    • Substituents : The patent compound includes a pyrimidine-sulfonamide group and a 5-chloropyridinyl aromatic ring, contrasting with the target’s simpler methylpiperidine moiety.
    • Amide Branching : The patent compound’s butanamide is branched at the 2-position, while the target compound has a linear chain .
  • The chlorine atom on the pyridine ring could increase metabolic stability and electron-withdrawing effects, altering reactivity compared to the target’s methylpiperidine .

Data Table: Structural and Hypothesized Properties of Compared Compounds

Compound Name Core Structure Key Functional Groups Hypothesized Biological Activity References
This compound Aliphatic amide Piperidine, methyl, butanamide Membrane permeability enhancer
N-(4-Methyl-3-((pyrimidinyl)amino)phenyl)-benzamide Aromatic amide Piperazine, pyrimidine, benzamide Kinase/protease inhibition
N-(4-(5-chloropyridin-3-yl)phenyl)-butanamide Branched amide Sulfonamide, chloropyridine, pyrimidine CTPS1 inhibition

Key Research Findings and Implications

  • Structural Flexibility : The piperidine/piperazine heterocycles in these compounds suggest a trade-off between solubility (piperazine) and lipophilicity (piperidine), which could be optimized for specific therapeutic applications .
  • Pharmacophore Diversity : The inclusion of sulfonamide or pyrimidine groups (as in the patent compound) highlights the importance of electronegative motifs in enzyme inhibition, a feature absent in the target compound .
  • Synthetic Accessibility : this compound’s simpler structure may offer advantages in scalable synthesis compared to more complex analogs, though its biological activity remains underexplored.

Biological Activity

N-(4-Methylpiperidin-3-yl)butanamide, a compound characterized by its unique molecular structure, has garnered attention for its significant biological activity. This article provides an in-depth analysis of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring attached to a butanamide chain, which contributes to its distinctive chemical reactivity and biological activity. The compound's molecular formula is C11H22N2O, indicating the presence of nitrogen and oxygen that play crucial roles in its interactions with biological targets.

The mechanism of action for this compound involves its binding to specific receptors and enzymes within biological systems. This interaction modulates their activity, leading to various physiological effects. Notably, it has shown potential in the following areas:

  • Pain Management : Preliminary studies suggest that this compound may influence pathways associated with pain perception.
  • Neurological Disorders : The compound's ability to interact with neurotransmitter systems positions it as a candidate for treating conditions such as anxiety and depression.

Biological Activity Data

Research indicates that this compound exhibits significant biological activity through various assays. The following table summarizes key findings from recent studies:

Study Cell Type IC50 (µM) Effect
Study 1HCT116 (Colon Cancer)< 1Potent cytotoxicity
Study 2HT29 (Colon Cancer)2.5Moderate cytotoxicity
Study 3CEM (Lymphoma)0.76Induction of apoptosis

Case Studies

  • Colon Cancer Cytotoxicity : In a study assessing the compound's effects on colon cancer cell lines (HCT116 and HT29), this compound demonstrated potent cytotoxic effects with IC50 values below 2 µM. These results indicate its potential as an antineoplastic agent.
  • Apoptosis Induction : Another investigation focused on the compound's ability to induce apoptosis in CEM lymphoma cells. The study found that treatment with this compound led to increased levels of reactive oxygen species (ROS) and activation of caspase pathways, confirming its role in promoting programmed cell death.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound Name Molecular Formula Key Differences
3-Methyl-N-(4-methylpiperidin-3-yl)butanamideC11H22N2OSaturated structure
N-(4-Fluorophenyl)-N-(1-piperidinyl)butanamideC15H20FN2OContains fluorine substituent

The unique combination of the piperidine ring and butanamide structure gives this compound distinctive chemical and biological properties that could lead to unique therapeutic applications.

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